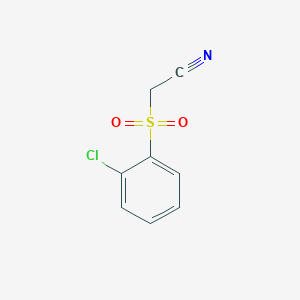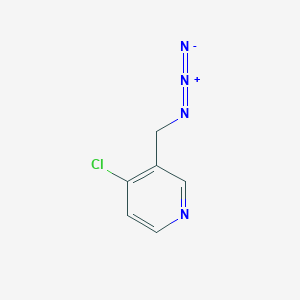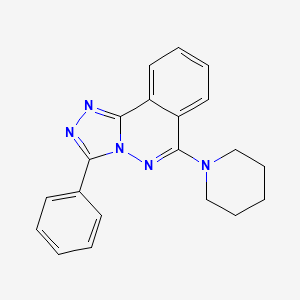
Succinylacetone-13C5
Descripción general
Descripción
Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .
Synthesis Analysis
Succinylacetone (SA) is used for the diagnosis and monitoring of patients with tyrosinemia type I (Tyr I). SA and 13C5-SA are oximated and extracted from urine with organic solvents, and then derivatized to form trimethylsilane (TMS) derivatives. TMS derivatives of SA and 13C5-SA are detected and quantified by GC-MS using selective ion monitoring (SIM) .Molecular Structure Analysis
The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .Chemical Reactions Analysis
Succinylacetone is a chemical compound that is formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .Physical And Chemical Properties Analysis
The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .Aplicaciones Científicas De Investigación
Diagnosis and Monitoring of Tyrosinemia Type I
Succinylacetone (SA) is utilized in the diagnosis and monitoring of tyrosinemia type I (Tyr I), a genetic disorder. SA is notably elevated in the blood and urine of patients with Tyr I, making it a critical biomarker. Its concentration is usually higher in urine than in blood, which makes urinary testing more effective. The quantitation of SA in urine samples is conducted through gas chromatography-mass spectrometry (GC-MS) using Succinylacetone-13C5 as an internal standard. This method allows for a broad range of urinary SA concentrations to be covered, from 0.05 to 450 mmol/mol creatinine (Chen & Yu, 2016).
Nanomolar Range Determination in Amniotic Fluid and Plasma
Succinylacetone-13C5 is also used in a sensitive and accurate stable isotope dilution GC/MS assay for quantifying SA in plasma and amniotic fluid. This method is particularly beneficial in areas with a high prevalence of tyrosinemia type I, like Quebec. The assay involves a three-step sample treatment, which includes oximation, solvent extraction, and TMCS derivatization. It offers good precision and has a limit of quantification and detection as low as 3 and 1 nmol/L, respectively (Cyr et al., 2006).
Newborn Screening Applications
Succinylacetone-13C5 is instrumental in newborn screening for tyrosinemia type I. It has been included in a new assay that simultaneously determines acylcarnitines, amino acids, and SUAC in dried blood spots using mass spectrometry. This method is highly effective, allowing for rapid and cost-effective screening with minimal risk of false-negative results (Turgeon et al., 2008).
Therapeutic Drug Monitoring in Tyrosinemia Treatment
Succinylacetone-13C5 plays a role in therapeutic drug monitoring for patients with tyrosinemia type I undergoing treatment with nitisinone. A method has been developed for the simultaneous quantification of succinylacetone and nitisinone in plasma, which is crucial for effective treatment monitoring. The method utilizes a single-step derivatization process and has shown high sensitivity and stability, especially for succinylacetone (Sundberg et al., 2018).
Mecanismo De Acción
Target of Action
Succinylacetone-13C5, also known as 4,6-Dioxoheptanoic Acid-13C5 , is a stable isotope of Succinylacetone . The primary target of Succinylacetone-13C5 is delta-aminolevulinic acid dehydratase (ALAD) , an enzyme involved in the heme biosynthesis pathway .
Mode of Action
Succinylacetone-13C5 inhibits the activity of ALAD . This inhibition results in a profound decrease in the enzyme’s activity, leading to changes in the heme biosynthesis pathway .
Biochemical Pathways
The inhibition of ALAD by Succinylacetone-13C5 affects the heme biosynthesis pathway . This pathway is crucial for the production of heme, a component of hemoglobin, which is essential for oxygen transport in the body. The inhibition of ALAD leads to a decrease in heme production, affecting various downstream effects related to oxygen transport and utilization .
Result of Action
The inhibition of ALAD by Succinylacetone-13C5 leads to a decrease in heme production . This can result in various molecular and cellular effects, including changes in oxygen transport and utilization. It may also lead to the accumulation of precursors in the heme biosynthesis pathway, which can have additional effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinylacetone-13C5 | |
CAS RN |
881835-86-5 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)

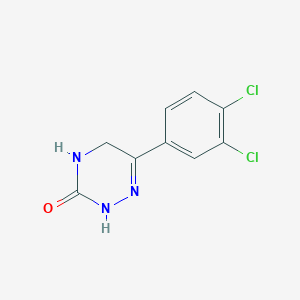
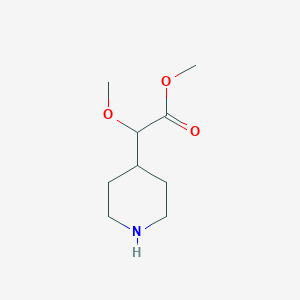
![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)

![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)
![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)

